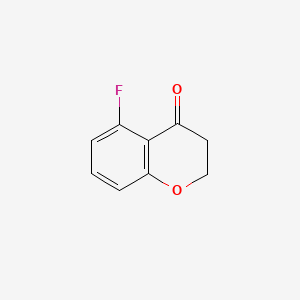

5-Fluoro-4-Chromanone

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO2/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVJVYZBPSAQLLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670460 | |

| Record name | 5-Fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188826-32-6 | |

| Record name | 5-Fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Fluoro-4-Chromanone from 2-Fluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 5-Fluoro-4-Chromanone, a valuable heterocyclic compound in medicinal chemistry and drug discovery. The synthesis originates from 2-fluorophenol and proceeds through a two-step reaction sequence involving O-alkylation followed by an intramolecular Friedel-Crafts acylation. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic pathway.

Introduction

Chromanones are a class of oxygen-containing heterocyclic compounds that form the core structure of many biologically active molecules. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of these molecules, often leading to enhanced metabolic stability, binding affinity, and bioavailability. 5-Fluoro-4-Chromanone, in particular, serves as a key building block for the synthesis of more complex pharmaceutical agents. This guide outlines a reliable and reproducible method for its preparation from commercially available 2-fluorophenol.

Overall Synthetic Pathway

The synthesis of 5-Fluoro-4-Chromanone from 2-fluorophenol is achieved in two primary steps. The first step involves the O-alkylation of 2-fluorophenol with a suitable three-carbon synthon, such as 3-chloropropionic acid or acrylonitrile, to yield the intermediate 3-(2-fluorophenoxy)propionic acid. The second step is an intramolecular Friedel-Crafts acylation of this propionic acid derivative, which results in the formation of the chromanone ring system.

5-Fluoro-4-Chromanone: A Technical Overview of its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-4-Chromanone is a fluorinated heterocyclic compound belonging to the chromanone class. The introduction of a fluorine atom to the chromanone scaffold can significantly influence its physicochemical and biological properties, making it a molecule of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known chemical properties and structural features of 5-Fluoro-4-Chromanone, compiled from available data.

Chemical Properties

While comprehensive experimental data for 5-Fluoro-4-Chromanone is limited in publicly accessible literature, the following table summarizes its basic chemical identifiers and predicted properties. It is important to note that the boiling point and density are predicted values and should be considered as estimates. For comparison, the experimentally determined melting point of the isomeric 6-Fluoro-4-Chromanone is also provided.

| Property | Value | Source |

| CAS Number | 188826-32-6 | [1][2] |

| Molecular Formula | C₉H₇FO₂ | [1] |

| Molecular Weight | 166.15 g/mol | [1] |

| Appearance | White to Yellow Solid | [1] |

| Boiling Point (Predicted) | 280.0 ± 40.0 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.297 ± 0.06 g/cm³ | [1] |

| Melting Point | No data available | |

| Solubility | No data available | |

| Melting Point of 6-Fluoro-4-Chromanone (Isomer) | 114-116 °C | [3] |

Chemical Structure

The structure of 5-Fluoro-4-Chromanone consists of a chromanone core with a fluorine atom substituted at the 5-position of the aromatic ring. The chromanone structure is a bicyclic system composed of a benzene ring fused to a dihydropyranone ring.

Systematic Name: 5-fluoro-2,3-dihydro-4H-chromen-4-one

SMILES: O=C1CCOC2=C1C(F)=CC=C2

InChI: InChI=1S/C9H7FO2/c10-7-4-2-1-3-6(7)8(11)5-12-9(6)11/h1-4H,5H2

The precise bond lengths, bond angles, and overall conformation of 5-Fluoro-4-Chromanone would require experimental determination through techniques such as X-ray crystallography or computational modeling.

Experimental Protocols

Synthesis of Chroman-4-ones (General Procedure)

While a specific protocol for the synthesis of 5-Fluoro-4-Chromanone is not detailed in the available literature, a general method for the synthesis of substituted chroman-4-ones has been reported. This procedure typically involves the reaction of an appropriate 2'-hydroxyacetophenone with an aldehyde.[4]

General Reaction Scheme:

General synthesis of chroman-4-one derivatives.

Detailed Methodology (General): A detailed experimental protocol for a similar class of compounds involves the following steps:

-

Dissolving the substituted 2'-hydroxyacetophenone in a suitable solvent.

-

Adding the appropriate aldehyde and a base.

-

Heating the reaction mixture for a specified time.

-

Work-up of the reaction mixture, which typically includes extraction and washing.

-

Purification of the crude product, often by column chromatography.[4]

To synthesize 5-Fluoro-4-Chromanone, one would likely start with 2'-hydroxy-6'-fluoroacetophenone and an appropriate C1 synthon.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, with coupling patterns influenced by the fluorine substituent. The two methylene groups in the dihydropyranone ring would appear as distinct multiplets.

-

¹³C NMR: The carbon NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shift of the carbon atom bonded to the fluorine would be significantly affected.

-

¹⁹F NMR: A single resonance would be expected in the fluorine NMR spectrum, with its chemical shift being characteristic of a fluorine atom attached to an aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum of 5-Fluoro-4-Chromanone is expected to exhibit characteristic absorption bands for the following functional groups:

-

C=O stretch (ketone): A strong absorption band around 1680-1700 cm⁻¹.

-

C-O-C stretch (ether): Bands in the region of 1250-1000 cm⁻¹.

-

C-F stretch: An absorption in the region of 1250-1000 cm⁻¹.

-

Aromatic C-H stretch: Peaks above 3000 cm⁻¹.

-

Aliphatic C-H stretch: Peaks below 3000 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of 5-Fluoro-4-Chromanone would show a molecular ion peak (M⁺) at m/z = 166. Fragmentation patterns would likely involve the loss of small molecules such as CO and C₂H₄ from the dihydropyranone ring.

Biological Activity and Signaling Pathways

There is currently no specific information in the reviewed literature regarding the biological activity or the involvement of 5-Fluoro-4-Chromanone in any signaling pathways. However, the broader class of chromanones has been reported to exhibit a wide range of pharmacological activities, including antimicrobial and anti-inflammatory properties.[5][6][7] The introduction of a fluorine atom can modulate these activities by altering factors such as metabolic stability, lipophilicity, and binding affinity to biological targets. Further research is required to elucidate the specific biological profile of 5-Fluoro-4-Chromanone.

Conclusion

5-Fluoro-4-Chromanone is a fluorinated heterocyclic compound with potential for applications in drug discovery and development. This technical guide has summarized the currently available information on its chemical properties and structure. A significant gap exists in the experimental data for this specific isomer, including its melting point, solubility, and detailed spectroscopic characterization. Furthermore, its biological activity and potential roles in signaling pathways remain to be explored. Future research efforts are needed to fully characterize this compound and unlock its potential for scientific and therapeutic applications.

References

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. 6-Fluoro-4-chromanone 99 66892-34-0 [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. BioKB - Publication [biokb.lcsb.uni.lu]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Fluoro-4-Chromanone: A Comprehensive Technical Overview for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-4-Chromanone, a fluorinated heterocyclic compound, has emerged as a molecule of significant interest within the realms of medicinal chemistry and drug discovery. Its unique structural features and physicochemical properties make it a versatile scaffold for the synthesis of a wide array of biologically active molecules. This technical guide provides an in-depth overview of 5-Fluoro-4-Chromanone, encompassing its chemical identity, synthesis, physicochemical characteristics, and known biological activities, with a focus on its potential as a modulator of key biological targets. Detailed experimental protocols and data are presented to facilitate further research and development efforts.

Chemical Identity and Physicochemical Properties

5-Fluoro-4-Chromanone is systematically named 5-Fluoro-2,3-dihydro-4H-chromen-4-one or 5-Fluoro-2,3-dihydrochromen-4-one . Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 188826-32-6 | |

| Molecular Formula | C₉H₇FO₂ | |

| Molecular Weight | 166.15 g/mol | |

| Appearance | Off-white to white solid | |

| Melting Point | Not explicitly reported for 5-fluoro isomer; 6-fluoro isomer melts at 114-116 °C.[1] | |

| Boiling Point | Not explicitly reported | |

| Solubility | Soluble in organic solvents such as DMSO and methanol. | |

| LogP (calculated) | Varies by prediction method, generally indicating moderate lipophilicity. |

Synthesis of 5-Fluoro-4-Chromanone

General Experimental Protocol for Chroman-4-one Synthesis

This protocol is adapted from a general procedure for the synthesis of various chroman-4-one derivatives and can serve as a starting point for the synthesis of 5-Fluoro-4-Chromanone.[2][3]

Materials:

-

Appropriately substituted 2'-hydroxyacetophenone (e.g., 2'-hydroxy-6'-fluoroacetophenone for the synthesis of 5-Fluoro-4-Chromanone)

-

An appropriate aldehyde

-

Diisopropylamine (DIPA)

-

Ethanol (EtOH)

-

Dichloromethane (CH₂Cl₂)

-

Sodium hydroxide (NaOH), aqueous solution (10%)

-

Hydrochloric acid (HCl), aqueous solution (1 M)

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc) and hexane for chromatography

Procedure:

-

To a solution of the substituted 2'-hydroxyacetophenone in ethanol (0.4 M), add the aldehyde (1.1 equivalents) and diisopropylamine (1.1 equivalents).

-

Heat the reaction mixture using microwave irradiation at 160-170 °C for 1 hour.

-

After cooling, dilute the mixture with dichloromethane.

-

Wash the organic layer sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally with brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain the desired chroman-4-one.

Note: The specific starting materials and purification conditions may need to be optimized for the synthesis of 5-Fluoro-4-Chromanone.

Biological Activities and Potential Therapeutic Applications

Chromanone derivatives have garnered significant attention for their diverse biological activities, including roles as enzyme inhibitors and anticancer agents.[4][5] While specific data for 5-Fluoro-4-Chromanone is limited, the broader class of fluorinated chromanones has shown promise in several therapeutic areas.

Sirtuin 2 (SIRT2) Inhibition

Substituted chroman-4-one derivatives have been identified as selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase implicated in aging-related diseases such as neurodegenerative disorders.[3] The inhibitory activity is influenced by the substitution pattern on the chromanone ring.

This protocol provides a general method for assessing the inhibitory activity of compounds against SIRT2.[6]

Materials:

-

Recombinant human SIRT2 enzyme

-

Fluorogenic SIRT2 substrate (e.g., Fluor-de-Lys®-SIRT2)

-

Nicotinamide adenine dinucleotide (NAD⁺)

-

Developer solution (containing a protease to cleave the deacetylated product)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Test compound (5-Fluoro-4-Chromanone) dissolved in DMSO

-

96-well black microplates

-

Fluorometric microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer. The final DMSO concentration should be kept low (e.g., ≤1%).

-

In a 96-well plate, add the assay buffer, SIRT2 enzyme, and the fluorogenic substrate.

-

Add the test compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control inhibitor.

-

Initiate the reaction by adding NAD⁺ to all wells.

-

Incubate the plate at 37 °C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

-

Stop the enzymatic reaction and add the developer solution to each well.

-

Incubate the plate at 37 °C for an additional period (e.g., 30 minutes) to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.

Anticancer Activity

Chromanone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[5][7] The mechanism of action often involves the induction of apoptosis.

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[7]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Test compound (5-Fluoro-4-Chromanone) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in the complete cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37 °C in a humidified CO₂ incubator.

-

After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours.

-

Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Antiviral Activity

Fluorinated 2-arylchroman-4-ones have been investigated for their antiviral activity, particularly against the influenza A virus. Some derivatives have shown significant inhibitory effects.[8]

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by 5-Fluoro-4-Chromanone are not yet fully elucidated, the known activities of related chromanone derivatives suggest potential mechanisms of action.

SIRT2 Inhibition and Downstream Effects

As a potential SIRT2 inhibitor, 5-Fluoro-4-Chromanone could influence various cellular processes regulated by this enzyme. SIRT2 is known to deacetylate a number of proteins involved in cell cycle regulation, metabolism, and cytoskeletal dynamics. Inhibition of SIRT2 could therefore lead to the hyperacetylation of its substrates, impacting these pathways.

Caption: Potential mechanism of action of 5-Fluoro-4-Chromanone via SIRT2 inhibition.

Induction of Apoptosis in Cancer Cells

The anticancer activity of chromanone derivatives is often associated with the induction of programmed cell death, or apoptosis. This can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathways.

Caption: A simplified workflow illustrating the potential induction of apoptosis in cancer cells by 5-Fluoro-4-Chromanone.

Conclusion and Future Directions

5-Fluoro-4-Chromanone represents a promising chemical entity with potential applications in drug discovery, particularly in the development of enzyme inhibitors and anticancer agents. The fluorination at the 5-position is likely to influence its pharmacokinetic and pharmacodynamic properties, offering a unique profile compared to other chromanone derivatives.

Further research is warranted to:

-

Develop and optimize a robust synthetic route for 5-Fluoro-4-Chromanone.

-

Conduct comprehensive in vitro and in vivo studies to fully characterize its biological activity profile, including its potency and selectivity against various targets.

-

Elucidate the specific signaling pathways and molecular mechanisms underlying its observed biological effects.

-

Explore its structure-activity relationships through the synthesis and evaluation of related analogues.

This technical guide provides a foundational resource for researchers and scientists to build upon in their exploration of 5-Fluoro-4-Chromanone as a lead compound for the development of novel therapeutics.

References

- 1. 6-氟-4-二氢色原酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Anti-influenza virus activity of tricin, 4',5,7-trihydroxy-3',5'-dimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Fluoro-4-Chromanone: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The chromanone core, a heterocyclic motif consisting of a fused benzene and dihydropyranone ring system, is a well-established "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to their investigation in a wide array of therapeutic areas. The introduction of a fluorine atom at the 5-position of the chromanone scaffold can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, often enhancing its pharmacological profile. This technical guide provides a comprehensive overview of 5-fluoro-4-chromanone as a versatile building block in drug discovery, summarizing key synthetic methodologies, biological activities, and mechanisms of action.

Data Presentation: Biological Activities of Chromanone Derivatives

The following tables summarize the reported biological activities of various chromanone derivatives, highlighting their potential in different therapeutic areas. While specific data for derivatives of 5-fluoro-4-chromanone is still emerging, the data presented for analogous chromanone structures provide valuable insights into the potential of this scaffold.

Table 1: Anticancer Activity of Chromanone Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 3-Benzylidenechroman-4-one Derivative 1 | HCT 116 (Colon) | 8-20 | [1] |

| SW620 (Colon) | 8-20 | [1] | |

| LoVo (Colon) | 8-20 | [1] | |

| Caco-2 (Colon) | ~70 | [1] | |

| HT-29 (Colon) | 8-20 | [1] | |

| HMEC-1 (Normal) | >20 | [1] | |

| 3-Benzylidenechroman-4-one Derivative 3 | HCT 116 (Colon) | 15-30 | [1] |

| SW620 (Colon) | 15-30 | [1] | |

| LoVo (Colon) | 15-30 | [1] | |

| Caco-2 (Colon) | ~70 | [1] | |

| HT-29 (Colon) | 15-30 | [1] | |

| 3-Benzylidenechroman-4-one Derivative 5 | HCT 116 (Colon) | 15-30 | [1] |

| SW620 (Colon) | 15-30 | [1] | |

| LoVo (Colon) | 15-30 | [1] | |

| Caco-2 (Colon) | ~70 | [1] | |

| HT-29 (Colon) | 15-30 | [1] |

Table 2: Enzyme Inhibitory Activity of Chromanone Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

| 6,8-Dibromo-2-pentylchroman-4-one | SIRT2 | 1.5 | [2] |

| 2-Pentylchromone | SIRT2 | 5.5 | [2] |

| 2-Propylchroman-4-one | SIRT2 | 10.6 | [2] |

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and evaluation of novel compounds. Below are representative protocols for the synthesis of chromanone derivatives, which can be adapted for 5-fluoro-4-chromanone.

General Procedure for the Synthesis of 2-Alkyl-Substituted Chroman-4-ones

This procedure is adapted from the synthesis of SIRT2 inhibitors and can be modified for the synthesis of 5-fluoro-4-chromanone derivatives by starting with 4'-fluoro-2'-hydroxyacetophenone.[2]

Materials:

-

Appropriate 2'-hydroxyacetophenone (e.g., 4'-fluoro-2'-hydroxyacetophenone)

-

Appropriate aldehyde (1.1 equivalents)

-

Diisopropylamine (DIPA) (1.1 equivalents)

-

Ethanol (EtOH)

-

Dichloromethane (CH₂Cl₂)

-

10% Sodium hydroxide (NaOH) solution

-

1 M Hydrochloric acid (HCl) solution

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc) and hexane for chromatography

Procedure:

-

To a 0.4 M solution of the appropriate 2'-hydroxyacetophenone in ethanol, add the appropriate aldehyde (1.1 equivalents) and diisopropylamine (1.1 equivalents).

-

Heat the reaction mixture using microwave irradiation at 160–170 °C for 1 hour.

-

After cooling, dilute the mixture with dichloromethane.

-

Wash the organic layer sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired chroman-4-one.

Synthesis of 5,7-Difluorochroman-4-one (Industrial Scale Example)

The following protocol is derived from a patent for the industrial production of 5,7-difluorochroman-4-one and illustrates a different synthetic strategy that may be applicable for 5-fluoro-4-chromanone.[3]

Step 1: Synthesis of 3-(3,5-Difluorophenoxy)propionitrile

-

React 3,5-difluorophenol with acrylonitrile in the presence of a copper hydroxide catalyst under reflux at 80°C for 48 hours.

-

After cooling, concentrate the reaction mixture.

-

Extract the product with dichloromethane and wash with water.

-

Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure to yield 3-(3,5-difluorophenoxy)propionitrile.

Step 2: Hydrolysis and Cyclization to 5,7-Difluorochroman-4-one

-

Hydrolyze the 3-(3,5-difluorophenoxy)propionitrile with concentrated hydrochloric acid to obtain 3-(3,5-difluorophenoxy)propionic acid.

-

Cyclize the resulting propionic acid using thionyl chloride to yield 5,7-difluorochroman-4-one.

Signaling Pathways and Mechanisms of Action

Derivatives of the chromanone scaffold have been shown to modulate various signaling pathways implicated in disease. Understanding these mechanisms is critical for rational drug design.

Anti-Neuroinflammatory Activity via Inhibition of TLR4-Mediated Signaling

Certain chromanone derivatives have demonstrated potent anti-neuroinflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway.[4] Upon activation by lipopolysaccharide (LPS), TLR4 initiates a cascade that leads to the activation of transcription factors such as NF-κB, resulting in the production of pro-inflammatory cytokines. The diagram below illustrates the key points of inhibition by a representative chromanone derivative.

Caption: Inhibition of TLR4-mediated inflammatory signaling by a 5-fluoro-4-chromanone derivative.

Potential Role in Alzheimer's Disease through Cholinesterase Inhibition

The chromanone scaffold has also been explored for the development of agents to treat Alzheimer's disease. One of the key therapeutic strategies for this neurodegenerative disorder is the inhibition of cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BuChE), which increases the levels of the neurotransmitter acetylcholine in the brain. The following workflow illustrates the role of 5-fluoro-4-chromanone as a starting point for developing such inhibitors.

Caption: Workflow for the development of 5-fluoro-4-chromanone-based cholinesterase inhibitors for Alzheimer's disease.

Conclusion

5-Fluoro-4-chromanone represents a highly promising and versatile scaffold for the development of novel therapeutic agents. Its unique electronic properties conferred by the fluorine substituent, combined with the inherent biological relevance of the chromanone core, make it an attractive starting point for medicinal chemists. The synthetic methodologies are well-established, allowing for the generation of diverse libraries of derivatives. As demonstrated, these derivatives have shown significant potential in oncology and neuroinflammation, with clear mechanisms of action that can be rationally exploited for drug design. Further exploration of 5-fluoro-4-chromanone-based compounds is warranted to fully unlock their therapeutic potential.

References

- 1. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. KR101894091B1 - New method for preparation of chromanone derivatives - Google Patents [patents.google.com]

- 4. Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profiling of 5-Fluoro-4-Chromanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5-Fluoro-4-Chromanone. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document presents predicted data based on the analysis of structurally related chromanone derivatives.[1] The information herein serves as a valuable resource for the identification, characterization, and quality control of 5-Fluoro-4-Chromanone in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 5-Fluoro-4-Chromanone. These predictions are derived from established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.6 - 7.8 | dd | J ≈ 8.0, 1.5 | H-6 |

| ~7.0 - 7.2 | m | - | H-7, H-8 |

| ~4.5 | t | J ≈ 6.5 | H-2 |

| ~2.8 | t | J ≈ 6.5 | H-3 |

Rationale: The chemical shifts are estimated based on the known effects of the fluorine and carbonyl group on the aromatic and heterocyclic protons in similar chromanone structures.[1] The downfield shift of H-6 is attributed to the deshielding effect of the adjacent carbonyl group. The protons on the heterocyclic ring (H-2 and H-3) are expected to appear as triplets due to coupling with each other.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~195 | C-4 (C=O) |

| ~160 (d, ¹JCF ≈ 250 Hz) | C-5 |

| ~120 - 140 | Aromatic C |

| ~115 - 125 | Aromatic C |

| ~110 - 120 | Aromatic C |

| ~65 | C-2 |

| ~45 | C-3 |

Rationale: The carbonyl carbon (C-4) is predicted to have a chemical shift in the typical range for ketones.[2] The carbon bearing the fluorine atom (C-5) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The remaining aromatic carbons and the aliphatic carbons of the heterocyclic ring are assigned based on general substituent effects in substituted chromanones.[1]

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1680 | Strong | C=O (Aryl Ketone) Stretch |

| ~1600, ~1480 | Medium | C=C (Aromatic) Stretch |

| ~1250 | Strong | C-O-C (Ether) Stretch |

| ~1200 | Strong | C-F Stretch |

| ~3000-3100 | Medium | C-H (Aromatic) Stretch |

| ~2850-2960 | Medium-Weak | C-H (Aliphatic) Stretch |

Rationale: The characteristic strong absorption band for the aryl ketone carbonyl group is expected around 1680 cm⁻¹.[3] The presence of the aromatic ring will give rise to C=C stretching vibrations. The C-O-C ether linkage and the C-F bond will also show strong characteristic absorption bands. Aromatic and aliphatic C-H stretching vibrations are expected in their usual regions.[4]

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 166 | High | [M]⁺ (Molecular Ion) |

| 138 | Medium | [M - CO]⁺ |

| 109 | Medium | [M - C₂H₂O - F]⁺ |

| 95 | High | [C₆H₄F]⁺ |

Rationale: The molecular ion peak is expected at m/z 166, corresponding to the molecular weight of 5-Fluoro-4-Chromanone. Common fragmentation pathways for chromanones involve the loss of carbon monoxide (CO) and retro-Diels-Alder reactions.[5][6] The presence of the fluorine atom will influence the fragmentation pattern, leading to characteristic fluorine-containing fragments.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for 5-Fluoro-4-Chromanone.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-Fluoro-4-Chromanone in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

Integrate the peaks and determine the chemical shifts and coupling constants.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

A higher number of scans will be required due to the low natural abundance of ¹³C (typically 1024 or more scans).

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).[7]

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 5-Fluoro-4-Chromanone.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Sample Preparation:

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.

-

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or the KBr pellet.

-

Place the sample on the ATR crystal or insert the KBr pellet into the sample holder.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 5-Fluoro-4-Chromanone.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, coupled with a gas chromatograph (GC-MS) or a direct insertion probe.

Procedure:

-

Sample Introduction:

-

GC-MS: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC. The compound will be separated and then introduced into the mass spectrometer.

-

Direct Insertion Probe: Place a small amount of the solid sample in a capillary tube and insert it directly into the ion source.

-

-

Ionization: Use a standard electron energy of 70 eV for electron ionization.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

-

Data Analysis:

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 5-Fluoro-4-Chromanone.

Caption: General workflow for the spectroscopic analysis of 5-Fluoro-4-Chromanone.

References

- 1. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. whitman.edu [whitman.edu]

- 7. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 5-Fluoro-4-Chromanone: A Technical Guide Based on the 4-Chromanone Scaffold

Disclaimer: Direct experimental data on the biological activity and therapeutic targets of 5-Fluoro-4-Chromanone is not available in the current scientific literature. This guide provides a comprehensive overview of the well-established therapeutic potential of the parent 4-chromanone scaffold and its derivatives. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals, offering insights into the probable therapeutic avenues for 5-Fluoro-4-Chromanone based on structure-activity relationships and the known bioactivities of analogous compounds.

The 4-chromanone core is a privileged heterocyclic motif found in numerous natural products and synthetic compounds, exhibiting a wide array of pharmacological activities.[1][2][3] The introduction of a fluorine atom at the 5-position of the chromanone ring is anticipated to modulate its physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its biological profile.[4] This guide will explore the key therapeutic targets associated with the 4-chromanone scaffold, presenting quantitative data from representative derivatives, detailing relevant experimental protocols, and visualizing associated signaling pathways.

I. Potential Therapeutic Areas and Targets

The 4-chromanone scaffold has demonstrated significant potential in several key therapeutic areas:

-

Oncology: Derivatives have shown cytotoxic effects against various cancer cell lines.[5]

-

Inflammation: Anti-inflammatory properties are a hallmark of this compound class.[2]

-

Neuroprotection: Certain derivatives have been investigated for their potential in neurodegenerative diseases.

Anticancer Activity

4-Chromanone derivatives have been reported to exert anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Table 1: Cytotoxic Activity of Representative 4-Chromanone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 8-bromo-6-chloro-2-pentylchroman-4-one | SIRT2 Inhibition Assay | 4.5 | [6] |

| 2-Pentylchroman-4-one derivative (1k) | SIRT2 Inhibition Assay | 10.6 | [6] |

| Substituted 2-arylchromen-4-ones | Glioblastoma (SNB19) | Varies | [5] |

| 4-ferrocenyl-3,4-dihydro-2H-benzo[g]chromen-2-one | RAW 264.7 (Toxicity) | >10 | [7] |

Anti-inflammatory Activity

The anti-inflammatory effects of 4-chromanones are often attributed to their ability to modulate key inflammatory pathways, such as the NF-κB signaling cascade, and to inhibit the production of pro-inflammatory mediators like nitric oxide (NO).[7]

Table 2: Anti-inflammatory Activity of Representative 4-Chromanone Derivatives

| Compound | Assay | Cell Line | IC50 (µM) or Inhibition % | Reference |

| 4-ferrocenyl-3,4-dihydro-2H-benzo[g]chromen-2-one (3h) | NO Production | RAW 264.7 | Potent Inhibition | [7] |

| 5,7-dihydroxy-2-isopropyl-6,8-dimethyl-4H-chromen-4-one | NO Production | RAW264.7 | Not specified | [2] |

| 2-(2-phenethyl)chromone derivative (positive control) | NO Production | RAW264.7 | 4.4 | [2] |

Neuroprotective Potential

The neuroprotective properties of chromanones are an emerging area of research, with studies suggesting their potential in combating oxidative stress and neuroinflammation associated with neurodegenerative disorders.

II. Experimental Protocols

This section outlines general methodologies for assessing the key biological activities of 4-chromanone derivatives, which can be adapted for the evaluation of 5-Fluoro-4-Chromanone.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 5-Fluoro-4-Chromanone) and a vehicle control. Incubate for 24-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the concentration of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Protocol:

-

Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Add Griess reagent to the supernatant and incubate at room temperature for 10-15 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve and determine the inhibitory effect of the compound.[7]

III. Signaling Pathways and Visualizations

The biological activities of 4-chromanones are often mediated through their interaction with specific signaling pathways.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of inflammation. Many 4-chromanone derivatives have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by 4-chromanone derivatives.

Experimental Workflow for Evaluating Anticancer Activity

A typical workflow for assessing the anticancer potential of a novel compound like 5-Fluoro-4-Chromanone is depicted below.

Caption: A streamlined workflow for the in vitro evaluation of anticancer properties.

IV. Conclusion and Future Directions

The 4-chromanone scaffold represents a versatile platform for the development of novel therapeutics targeting a range of diseases, most notably cancer and inflammatory conditions. While specific biological data for 5-Fluoro-4-Chromanone is currently lacking, the extensive research on its structural analogs provides a strong rationale for its investigation as a potential anticancer and anti-inflammatory agent. The introduction of the 5-fluoro substituent may favorably impact its pharmacokinetic and pharmacodynamic properties.

Future research should focus on the synthesis and comprehensive biological evaluation of 5-Fluoro-4-Chromanone. The experimental protocols and potential signaling pathways outlined in this guide provide a solid framework for such investigations. Elucidating the precise molecular targets and mechanisms of action of 5-Fluoro-4-Chromanone will be crucial in unlocking its full therapeutic potential.

References

- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. chemimpex.com [chemimpex.com]

- 5. Novel 4-Chromanone-Derived Compounds as Plant Immunity Inducers against CMV Disease in Passiflora spp. (Passion Fruit) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. New Project | Virtual tour generated by Panotour [s3.amazonaws.com]

An In-depth Technical Guide to the Physical and Chemical Stability of 5-Fluoro-4-Chromanone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known and predicted stability of 5-Fluoro-4-Chromanone based on available data and established chemical principles. As of the latest literature review, specific, in-depth experimental stability studies on this compound are limited. Therefore, some sections, particularly concerning degradation pathways and detailed experimental protocols, are based on the analysis of analogous compounds and general guidelines for stability testing.

Introduction

5-Fluoro-4-Chromanone is a fluorinated heterocyclic ketone belonging to the chromanone class of compounds. Chromanones are recognized as important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, metabolic stability, and biological activity. A thorough understanding of the physical and chemical stability of 5-Fluoro-4-Chromanone is therefore crucial for its potential development as a therapeutic agent, as it informs formulation strategies, storage conditions, and analytical method development.[3][4][5]

This technical guide summarizes the available physicochemical data for 5-Fluoro-4-Chromanone, outlines potential degradation pathways under various stress conditions, and provides representative experimental protocols for conducting comprehensive stability studies.

Physicochemical Properties of 5-Fluoro-4-Chromanone

A summary of the known and predicted physicochemical properties of 5-Fluoro-4-Chromanone is presented in Table 1. This data is essential for the design of stability studies and the development of analytical methods.

Table 1: Physicochemical Properties of 5-Fluoro-4-Chromanone

| Property | Value | Source |

| IUPAC Name | 5-Fluoro-2,3-dihydrochromen-4-one | - |

| CAS Number | 188826-32-6 | [6] |

| Molecular Formula | C₉H₇FO₂ | [6] |

| Molecular Weight | 166.15 g/mol | [6] |

| Appearance | Solid | - |

| Boiling Point | 280.0 ± 40.0 °C at 760 mmHg | - |

| Melting Point | Not available | - |

| Solubility | Soluble in common organic solvents such as ethanol and dimethyl sulfoxide (inferred from 6-Fluoro-4-chromanone). | - |

| pKa | Not available | - |

Chemical Stability and Potential Degradation Pathways

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance.[3][4][5] While specific studies on 5-Fluoro-4-Chromanone are not available, potential degradation pathways can be inferred from the known chemistry of chromanones and fluorinated aromatic ketones under various stress conditions, including hydrolytic, oxidative, photolytic, and thermal stress.

Hydrolytic Degradation

The hydrolytic stability of 5-Fluoro-4-Chromanone is expected to be pH-dependent. The ester linkage within the chromanone ring system can be susceptible to hydrolysis under both acidic and basic conditions, leading to ring-opening.

-

Acidic Hydrolysis: Under acidic conditions, the ether oxygen of the chromanone ring can be protonated, making the adjacent benzylic carbon more susceptible to nucleophilic attack by water. This would lead to the formation of a ring-opened hydroxy acid.

-

Basic Hydrolysis: In basic media, the carbonyl group can be attacked by a hydroxide ion, followed by ring-opening to form a carboxylate salt.

Oxidative Degradation

The chromanone scaffold can be susceptible to oxidative degradation.[7] Potential sites of oxidation include the benzylic methylene group and the aromatic ring, which can be activated by the electron-donating ether oxygen. The presence of a ketone functional group can also influence oxidative pathways.[8]

-

Peroxide-Induced Degradation: Reaction with peroxides (e.g., H₂O₂) could lead to the formation of N-oxides (if applicable in derivatives), hydroxylation of the aromatic ring, or oxidation of the benzylic position.

-

Autoxidation: In the presence of oxygen, free radical-mediated oxidation can occur, potentially leading to a variety of degradation products.

Photodegradation

Fluorinated aromatic ketones are known to undergo photodegradation.[9] The energy from UV or visible light can excite the molecule to a higher energy state, leading to bond cleavage or reaction with other molecules.

-

Norrish Type Reactions: The ketone carbonyl group can undergo Norrish Type I (alpha-cleavage) or Type II (intramolecular hydrogen abstraction) reactions, leading to the formation of radical species and subsequent degradation products.

-

Photo-reduction or -oxidation: The excited state of the ketone could also participate in photo-redox reactions, depending on the reaction environment.

Thermal Degradation

At elevated temperatures, 5-Fluoro-4-Chromanone may undergo thermal decomposition. The degradation pathway would depend on the temperature and the presence of other substances. Potential thermal degradation pathways could involve decarboxylation (if the ring is opened) or other fragmentation processes. The stability of related cathinones to thermal degradation has been studied and may provide some insights.[10]

Experimental Protocols for Stability Testing

The following sections outline representative experimental protocols for conducting forced degradation studies on 5-Fluoro-4-Chromanone. These protocols are based on general ICH guidelines and methodologies applied to similar compounds.[3][11]

General Experimental Workflow

A general workflow for conducting forced degradation studies is depicted in the following diagram.

Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for separating the parent drug from its degradation products.[12][13][14][15] The following is a representative HPLC method that can be used as a starting point for method development.

Table 2: Representative Stability-Indicating HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | Diode Array Detector (DAD), monitor at a suitable wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

Forced Degradation Protocols

4.3.1. Acidic and Basic Hydrolysis

-

Prepare a stock solution of 5-Fluoro-4-Chromanone (e.g., 1 mg/mL) in a 50:50 mixture of methanol and water.

-

For acid hydrolysis, mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

-

For basic hydrolysis, mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

-

Incubate the solutions at 60 °C and withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples before HPLC analysis.

4.3.2. Oxidative Degradation

-

Prepare a stock solution of 5-Fluoro-4-Chromanone (e.g., 1 mg/mL) in a 50:50 mixture of methanol and water.

-

Mix the stock solution with an equal volume of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.

-

Keep the solution at room temperature and protected from light.

-

Withdraw samples at appropriate time points and analyze by HPLC.

4.3.3. Thermal Degradation

-

Place a known amount of solid 5-Fluoro-4-Chromanone in a vial.

-

Store the vial in an oven at 80 °C.

-

At specified time points, withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.

4.3.4. Photolytic Degradation

-

Prepare a solution of 5-Fluoro-4-Chromanone in a suitable solvent.

-

Expose the solution to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze the samples by HPLC at appropriate time points.

Data Analysis and Degradant Characterization

The analysis of forced degradation samples involves several key steps, as illustrated in the diagram below.

Peak Purity and Mass Balance

The peak purity of the 5-Fluoro-4-Chromanone peak in the chromatograms of stressed samples should be assessed using a diode array detector to ensure that no degradation products are co-eluting. Mass balance should be calculated to account for all the material after degradation. A good mass balance (typically 95-105%) indicates that all major degradation products have been detected.

Degradant Identification

The structural elucidation of degradation products is a critical step.[16][17][18]

-

LC-MS/MS: This technique provides the molecular weight of the degradation products and their fragmentation patterns, which can be used to propose structures.

-

NMR Spectroscopy: For major degradation products, isolation (e.g., by preparative HPLC) followed by NMR spectroscopy (¹H, ¹³C, ¹⁹F, and 2D-NMR) is the gold standard for unambiguous structure determination.[16][17][18][19]

Conclusion

This technical guide provides a framework for understanding and evaluating the physical and chemical stability of 5-Fluoro-4-Chromanone. While direct experimental data is currently lacking in the public domain, the provided information on physicochemical properties, potential degradation pathways, and detailed experimental protocols based on analogous compounds and regulatory guidelines offers a solid foundation for researchers, scientists, and drug development professionals. Rigorous experimental work, as outlined in this guide, will be necessary to fully characterize the stability profile of this promising molecule and to support its potential advancement as a therapeutic candidate.

References

- 1. researchgate.net [researchgate.net]

- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. acdlabs.com [acdlabs.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hoffmanchemicals.com [hoffmanchemicals.com]

- 7. mdpi.com [mdpi.com]

- 8. Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. Stability-Indicating HPLC Assay for Determination of Idebenone in Pharmaceutical Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ricerca.unich.it [ricerca.unich.it]

- 16. Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | On the part that NMR should play in mass spectrometry metabolomics in natural products studies [frontiersin.org]

- 18. NMR and MS Methods for Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Fluoro-4-Chromanone for Researchers and Drug Development Professionals

An Introduction to 5-Fluoro-4-Chromanone: A Promising Scaffold in Medicinal Chemistry

5-Fluoro-4-Chromanone, with the CAS number 188826-32-6, is a fluorinated heterocyclic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structure, featuring a chromanone core with a fluorine atom at the 5-position, makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of 5-Fluoro-4-Chromanone, covering its suppliers, purity standards, and key experimental methodologies.

Procurement and Purity Standards of 5-Fluoro-4-Chromanone

Sourcing high-purity 5-Fluoro-4-Chromanone is crucial for reliable and reproducible research outcomes. Several chemical suppliers offer this compound, typically with purity levels suitable for research and development purposes.

Table 1: Prominent Suppliers and Purity Specifications for 5-Fluoro-4-Chromanone

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Advertised Purity |

| Sigma-Aldrich (distributor for Ambeed) | 188826-32-6 | C₉H₇FO₂ | 166.15 | 98% |

| Hoffman Fine Chemicals | 188826-32-6 | C₉H₇FO₂ | 166.15 | Not specified, Certificate of Analysis available upon purchase[1][2] |

| BLD Pharmatech (via Sigma-Aldrich) | 188826-32-6 | C₉H₇FO₂ | 166.15 | Not specified, documentation available |

| ChemicalBook | 188826-32-6 | C₉H₇FO₂ | 166.15 | Not specified |

| Biosynce | 188826-32-6 | C₉H₇FO₂ | 166.15 | Not specified |

It is standard practice for suppliers to provide a Certificate of Analysis (CoA) upon request or with a purchase, which will detail the specific purity of the lot, typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), and may include data from Nuclear Magnetic Resonance (NMR) spectroscopy. For isomers such as 6-Fluoro-4-chromanone, purities of >97.0%(GC) and 99% are commonly cited, suggesting that similar standards are achievable for 5-Fluoro-4-Chromanone.

Biological Activity and Potential Signaling Pathways

While research specifically targeting 5-Fluoro-4-Chromanone is emerging, the broader class of chromanone derivatives has shown significant biological activity. Notably, various substituted chromanones have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in aging-related diseases such as neurodegenerative disorders and cancer.[3][4] The inhibitory action on SIRT2 can lead to the hyperacetylation of substrates like α-tubulin, which in turn can inhibit tumor growth and cell proliferation.[5]

Another area of investigation for chromanone derivatives is in plant biology, where they have been shown to induce plant immunity, potentially through the abscisic acid (ABA) signaling pathway.[6][7]

Based on the known activity of similar chromanone derivatives, a potential mechanism of action for 5-Fluoro-4-Chromanone in a drug development context could involve the inhibition of SIRT2. A simplified representation of this proposed signaling pathway is depicted below.

Figure 1: Proposed signaling pathway of 5-Fluoro-4-Chromanone as a SIRT2 inhibitor.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of 5-Fluoro-4-Chromanone, based on established procedures for similar compounds.

Synthesis of 5-Fluoro-4-Chromanone: A Representative Protocol

The synthesis of chromanones can be achieved through various methods. A common and effective approach involves a base-mediated aldol condensation followed by intramolecular cyclization. The following is a representative protocol adapted from the synthesis of similar chromanone derivatives.[3]

Workflow for the Synthesis of 5-Fluoro-4-Chromanone

Figure 2: General workflow for the synthesis of chromanone derivatives.

Detailed Methodology:

-

Reaction Setup: To a 0.4 M solution of the appropriate 2'-hydroxyacetophenone in ethanol, add the corresponding aldehyde (1.1 equivalents) and diisopropylamine (DIPA) (1.1 equivalents).

-

Microwave Reaction: Heat the mixture using microwave irradiation at 160–170 °C for 1 hour.

-

Workup: After cooling, dilute the reaction mixture with dichloromethane (CH₂Cl₂). Wash the organic layer sequentially with 10% aqueous sodium hydroxide (NaOH), 1 M aqueous hydrochloric acid (HCl), water, and finally brine.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography using a suitable eluent system, such as a gradient of ethyl acetate in hexane, to afford the pure chroman-4-one derivative.

Quality Control and Analytical Methods

Ensuring the purity and identity of 5-Fluoro-4-Chromanone is paramount. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

Workflow for Quality Control Analysis

Figure 3: A typical workflow for the quality control analysis of 5-Fluoro-4-Chromanone.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A validated reverse-phase HPLC (RP-HPLC) method is the standard for determining the purity of 5-Fluoro-4-Chromanone.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid) to improve peak shape.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the chromanone chromophore has significant absorbance (e.g., around 254 nm).

-

Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of 5-Fluoro-4-Chromanone.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic and aliphatic protons. The fluorine atom will cause splitting of adjacent proton signals, providing key structural information.

-

¹³C NMR: The carbon NMR spectrum will show the expected number of carbon signals, with the carbon atom attached to the fluorine exhibiting a characteristic large one-bond C-F coupling constant.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of 5-Fluoro-4-Chromanone and can provide information about its fragmentation pattern.

-

Ionization Technique: Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) can be used.

-

Expected Mass: The expected monoisotopic mass of 5-Fluoro-4-Chromanone (C₉H₇FO₂) is approximately 166.04 g/mol . In ESI-MS, the protonated molecule [M+H]⁺ at m/z 167.05 would be observed.

-

Fragmentation Analysis: Under EI conditions, characteristic fragmentation patterns can be observed, which can further aid in structural confirmation.

This technical guide provides a foundational understanding of 5-Fluoro-4-Chromanone for researchers and professionals in drug development. For specific applications, it is always recommended to consult the detailed documentation provided by the supplier and relevant scientific literature.

References

- 1. rsc.org [rsc.org]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel 4-Chromanone-Derived Compounds as Plant Immunity Inducers against CMV Disease in Passiflora spp. (Passion Fruit) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Intramolecular Cyclization Synthesis of 5-Fluoro-4-Chromanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Chromanones are a class of heterocyclic compounds that serve as crucial intermediates in the synthesis of a wide range of biologically active molecules. The introduction of a fluorine atom into the chromanone scaffold can significantly modulate the physicochemical and pharmacological properties of the resulting compounds, including metabolic stability, binding affinity, and lipophilicity. 5-Fluoro-4-Chromanone, in particular, is an important intermediate for the synthesis of various pharmaceutical agents. This protocol details a robust method for its preparation via an intramolecular Friedel-Crafts cyclization of 3-(3-fluorophenoxy)propionic acid.

Synthesis Pathway

The synthesis of 5-Fluoro-4-Chromanone is accomplished through a two-step reaction sequence. The first step involves the synthesis of the key intermediate, 3-(3-fluorophenoxy)propionic acid, from 3-fluorophenol. The second step is the intramolecular Friedel-Crafts cyclization of this intermediate to afford the final product.

Figure 1: Overall synthetic scheme for 5-Fluoro-4-Chromanone.

Experimental Protocols

Step 1: Synthesis of 3-(3-Fluorophenoxy)propionic Acid

This procedure is adapted from analogous preparations of phenoxypropionic acids.

Materials:

-

3-Fluorophenol

-

3-Chloropropionic acid

-

Sodium hydroxide (NaOH)

-

Water

-

Concentrated hydrochloric acid (HCl)

-

Standard laboratory glassware and heating apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide (1.1 equivalents) in water.

-

To the stirred solution, add 3-fluorophenol (1.0 equivalent).

-

Slowly add 3-chloropropionic acid (1.05 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Acidify the mixture to pH 2 with concentrated hydrochloric acid. A precipitate should form.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., water or ethanol/water) to afford pure 3-(3-fluorophenoxy)propionic acid.

Step 2: Intramolecular Cyclization to form 5-Fluoro-4-Chromanone

This protocol is based on established methods for the cyclization of similar phenoxypropionic acids using polyphosphoric acid (PPA).

Materials:

-

3-(3-Fluorophenoxy)propionic acid

-

Polyphosphoric acid (PPA)

-

Ice

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and heating apparatus

Procedure:

-

Place 3-(3-fluorophenoxy)propionic acid (1.0 equivalent) in a round-bottom flask.

-

Add polyphosphoric acid (PPA) (approximately 10 times the weight of the acid) to the flask.

-

Heat the stirred mixture to 80-100°C and maintain for 1-2 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully pour the viscous mixture onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 5-Fluoro-4-Chromanone by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Data Presentation

The following tables summarize the expected materials and potential outcomes for the synthesis of 5-Fluoro-4-Chromanone.

Table 1: Reagents and Materials

| Reagent/Material | Step 1 | Step 2 |

| 3-Fluorophenol | ✓ | |

| 3-Chloropropionic Acid | ✓ | |

| Sodium Hydroxide | ✓ | |

| Hydrochloric Acid | ✓ | |

| 3-(3-Fluorophenoxy)propionic Acid | ✓ | |

| Polyphosphoric Acid | ✓ | |

| Dichloromethane | ✓ | |

| Sodium Bicarbonate | ✓ | |

| Anhydrous Magnesium Sulfate | ✓ |

Table 2: Physical and Chemical Data

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |

| 3-(3-Fluorophenoxy)propionic Acid | C₉H₉FO₃ | 184.16 | White to off-white solid | 133077-42-6 |

| 5-Fluoro-4-Chromanone | C₉H₇FO₂ | 166.15 | Solid | 188826-32-6 |

Table 3: Predicted Reaction Parameters and Yields

| Step | Reaction Type | Key Reagents | Temperature (°C) | Time (h) | Predicted Yield (%) |

| 1 | Nucleophilic Substitution | NaOH | Reflux | 4-6 | 70-85 |

| 2 | Intramolecular Friedel-Crafts Acylation | PPA | 80-100 | 1-2 | 70-80 |

Note: Predicted yields are based on analogous reactions and may vary depending on experimental conditions.

Experimental Workflow Diagram

Figure 2: Detailed experimental workflow for the synthesis of 5-Fluoro-4-Chromanone.

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Perform all reactions in a well-ventilated fume hood.

-

3-Fluorophenol is toxic and corrosive. Avoid inhalation and contact with skin.

-

Concentrated acids (HCl, PPA) are highly corrosive. Handle with extreme care.

-

The quenching of the PPA reaction with ice is exothermic. Perform this step slowly and with caution.

Conclusion

This document provides a comprehensive and detailed protocol for the synthesis of 5-Fluoro-4-Chromanone. By following these procedures, researchers can reliably produce this valuable compound for further applications in drug discovery and development. The provided data tables and workflow diagrams offer a clear and concise guide for the successful execution of this synthesis.

Application Notes and Protocols: Synthesis of Novel Heterocycles from 5-Fluoro-4-Chromanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic strategies for utilizing 5-Fluoro-4-Chromanone as a versatile building block in the generation of novel heterocyclic scaffolds, including pyrazoles, isoxazoles, and benzodiazepines. The protocols detailed below are based on established methodologies for related chromanone derivatives and serve as a foundational guide for the synthesis and exploration of new chemical entities with potential therapeutic applications.

Introduction

5-Fluoro-4-Chromanone is a valuable synthetic intermediate in medicinal chemistry. The presence of the fluorine atom can significantly influence the physicochemical properties of the resulting molecules, including metabolic stability, lipophilicity, and binding affinity to biological targets. This document outlines key synthetic transformations of 5-Fluoro-4-Chromanone to access a diverse range of heterocyclic compounds with potential applications in drug discovery, particularly in the areas of oncology, inflammation, and neuroscience.

Synthesis of Novel Heterocycles

The general approach for the synthesis of pyrazoles, isoxazoles, and benzodiazepines from 5-Fluoro-4-Chromanone involves the reaction of the chromanone with appropriate binucleophiles. These reactions typically proceed via a nucleophilic attack on the carbonyl group, followed by cyclization and dehydration to yield the final heterocyclic product.

General Synthetic Workflow

Caption: General workflow for heterocycle synthesis.

I. Synthesis of Fluorinated Chromanone-Pyrazoles

The reaction of 5-Fluoro-4-Chromanone with hydrazine derivatives is a common method for the synthesis of pyrazole-containing compounds. The reaction mechanism typically involves a nucleophilic attack of the hydrazine at the C2 position of the chromone ring, leading to ring opening, followed by an intramolecular cyclization and dehydration to form the pyrazole ring.[1]

Experimental Protocol: Synthesis of 2-(5-(4-Fluorophenyl)-1H-pyrazol-3-yl)phenol (Representative Protocol)

Materials:

-

5-Fluoro-4-Chromanone

-

Hydrazine hydrate

-

Ethanol

-

Glacial Acetic Acid

Procedure:

-

To a solution of 5-Fluoro-4-Chromanone (1.0 mmol) in ethanol (20 mL), add hydrazine hydrate (1.2 mmol).

-

Add a catalytic amount of glacial acetic acid (0.1 mL).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water (50 mL).

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

Recrystallize the crude product from ethanol to afford the pure pyrazole derivative.

Quantitative Data (Expected)

| Product | Reagents | Solvent | Reaction Time (h) | Yield (%) |

| 2-(5-(4-Fluorophenyl)-1H-pyrazol-3-yl)phenol | Hydrazine hydrate, Acetic acid | Ethanol | 4-6 | 70-85 |

| Substituted Pyrazole Derivatives | Substituted hydrazines, Acid/Base catalyst | Various | 4-12 | 60-90 |

Note: Yields are estimates based on analogous reactions with other chromanone derivatives and may require optimization for 5-Fluoro-4-Chromanone.

Proposed Synthetic Pathway

Caption: Synthesis of fluorinated chromanone-pyrazoles.

II. Synthesis of Fluorinated Chromanone-Isoxazoles

The synthesis of isoxazole derivatives from 5-Fluoro-4-Chromanone can be achieved by reacting it with hydroxylamine hydrochloride. This reaction typically proceeds under basic conditions, leading to the formation of an oxime intermediate, which then undergoes cyclization to form the isoxazole ring.

Experimental Protocol: Synthesis of 3-(2-Hydroxy-4-fluorophenyl)-5-substituted-isoxazole (Representative Protocol)

Materials:

-

5-Fluoro-4-Chromanone

-

Hydroxylamine hydrochloride

-

Sodium hydroxide or Potassium hydroxide

-

Ethanol or Methanol

Procedure:

-

Dissolve 5-Fluoro-4-Chromanone (1.0 mmol) in ethanol (20 mL).

-

Add hydroxylamine hydrochloride (1.5 mmol) and a base such as sodium hydroxide (2.0 mmol).

-

Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

-

After cooling, neutralize the reaction mixture with dilute hydrochloric acid.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.